molecular formula C14H16N2O2 B3016132 3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one CAS No. 2361639-37-2

3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one

Cat. No. B3016132
CAS RN: 2361639-37-2
M. Wt: 244.294
InChI Key: XEJAOHMRUZEUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one, also known as Ro5-4864, is a synthetic ligand that belongs to the benzodiazepine family. It has been extensively studied due to its potential as a therapeutic agent for various neurological disorders.

Mechanism of Action

3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one binds to the PBR with high affinity and specificity, leading to the activation of various signaling pathways. These pathways include the upregulation of antioxidant enzymes, the inhibition of pro-inflammatory cytokines, and the modulation of mitochondrial function. The exact mechanism of action of 3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one is still under investigation, but it is believed to involve the regulation of mitochondrial permeability transition pores and the modulation of calcium homeostasis.
Biochemical and physiological effects:
3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one has been shown to exert various biochemical and physiological effects both in vitro and in vivo. These effects include the modulation of oxidative stress, the inhibition of neuroinflammation, the promotion of neuronal survival, and the regulation of mitochondrial function. 3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one has also been shown to have anxiolytic and anti-convulsant effects in animal models.

Advantages and Limitations for Lab Experiments

3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one has several advantages for lab experiments, including its high affinity and specificity for the PBR, its ability to cross the blood-brain barrier, and its low toxicity. However, 3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one also has several limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.

Future Directions

Future research on 3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one could focus on several areas, including the development of more potent and selective ligands for the PBR, the investigation of its potential as a therapeutic agent for various neurological disorders, and the elucidation of its exact mechanism of action. Additionally, the use of 3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one in combination with other drugs or therapies could be explored to enhance its therapeutic potential.

Synthesis Methods

3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one can be synthesized through a multi-step process involving the condensation of 2,4-dichlorobenzoic acid with 2-amino-5-methylpyridine, followed by cyclization and reduction. The final product is obtained through acylation of the resulting 2,4-dihydro-1,4-benzodiazepin-5-one with 2,3-dimethylacryloyl chloride.

Scientific Research Applications

3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one has been used in scientific research as a selective ligand for the peripheral benzodiazepine receptor (PBR). This receptor is primarily expressed in the mitochondria of glial cells and has been implicated in various physiological and pathological processes, including neuroinflammation, oxidative stress, and apoptosis.

properties

IUPAC Name

3,3-dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-4-12(17)16-9-14(2,3)15-13(18)10-7-5-6-8-11(10)16/h4-8H,1,9H2,2-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJAOHMRUZEUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C2=CC=CC=C2C(=O)N1)C(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.